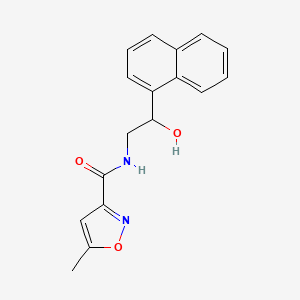
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like acidity or basicity, reactivity with other substances, and stability.科学的研究の応用
Naphthalene derivatives, including N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, have shown extensive potential in medicinal applications due to their ability to interact with various biological molecules through noncovalent bonds. Their large π-conjugated planar structure allows for interactions with DNA, enzymes, and receptors, making them candidates for a range of therapeutic uses.
Versatile Medicinal Applications
The medicinal versatility of naphthalimide compounds is underscored by their application in treating diseases like cancer, bacterial infections, fungal diseases, and viral illnesses. They are also explored for anti-inflammatory and antidepressant effects. The structural adaptability of naphthalimide derivatives enables them to serve as anticancer agents, some of which have entered clinical trials, highlighting their expanding role in drug development. Additionally, these compounds are investigated for their use as artificial ion receptors, diagnostic agents, and imaging tools for studying biological processes and pharmacokinetics, indicating their broad utility in medical research and diagnostic applications (Gong, Addla, Lv, & Zhou, 2016).
Innovations in Material Science
Beyond medicinal applications, naphthalene derivatives have found use in material science, particularly in the development of scintillators for radiation detection. Innovations in plastic scintillators, which incorporate naphthalene derivatives, have demonstrated improved characteristics like scintillation efficiency and stability under various conditions. These advancements contribute to the broader applicability of naphthalene derivatives in scientific instrumentation and environmental monitoring (Salimgareeva & Kolesov, 2005).
Safety And Hazards
This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
将来の方向性
This could involve potential applications of the compound, areas of research interest, and possible modifications to improve its properties or reduce its hazards.
Please consult with a qualified professional or refer to specific resources for detailed information. It’s important to handle all chemical compounds safely and with proper precautions.
特性
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-9-15(19-22-11)17(21)18-10-16(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,16,20H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKNAFWVGILJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2805747.png)
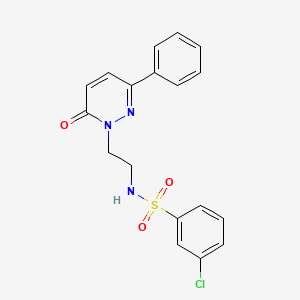
![2-(4-prop-2-enoylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805751.png)
![1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione](/img/structure/B2805752.png)
![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)
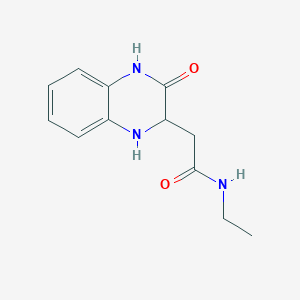
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2805757.png)
![Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2805759.png)
![3-benzyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2805760.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)
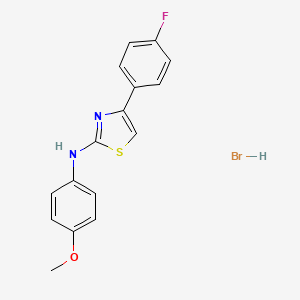
![7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2805765.png)
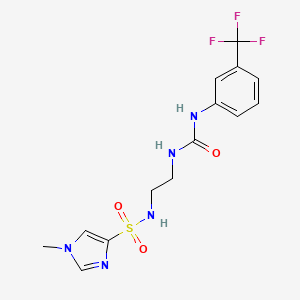
![2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2805768.png)